1-(4-Bromobutyl)-4-chlorobenzene
Description
1-(4-Bromobutyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the para position and a 4-bromobutyl chain. The bromobutyl group consists of a four-carbon alkyl chain terminated by a bromine atom, making it a versatile intermediate in organic synthesis, particularly in alkylation and nucleophilic substitution reactions. This compound is structurally characterized by its dual functionality: the electron-withdrawing chlorine on the aromatic ring and the bromine as a leaving group on the aliphatic chain.
Synthesis of this compound typically involves alkylation of 4-chlorobenzene with 1,4-dibromobutane under basic conditions, where the bromine at the terminal position remains reactive for further derivatization . Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for synthesizing complex molecules, including inhibitors and fluorescent probes .
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-(4-bromobutyl)-4-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 |
InChI Key |
ZQQNZOGSPIDPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) (4-Bromobutyl)benzene
- Key Differences : The absence of the para-chlorine reduces electron-withdrawing effects, increasing the aromatic ring’s electron density. This enhances reactivity in electrophilic substitution but reduces stability in polar solvents compared to the chloro-substituted analog.
- Applications : Primarily used in alkylation reactions for hydrophobic moieties .
(b) 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene
- Structure : Two para-fluorophenyl groups linked via a chlorobutyl chain.
- Key Differences : Fluorine atoms introduce stronger electron-withdrawing effects and steric hindrance, altering reaction kinetics in cross-coupling reactions. The compound exhibits higher thermal stability due to fluorine’s inductive effects .
- Applications : Explored in medicinal chemistry for fluorinated drug candidates .
Analogs with Varying Halogenation Patterns
(a) 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
(b) 1-Bromo-4-chlorobutane
- Structure : A linear aliphatic chain with terminal bromine and chlorine.
- Key Differences : Lacks an aromatic ring, making it more reactive in SN2 substitutions but less versatile in aromatic conjugation-driven applications.
- Applications : Common in synthesizing aliphatic ethers and thioethers .
Physicochemical and Reactivity Comparisons
Key Observations :
Electron Effects: The para-chlorine in this compound stabilizes negative charges during substitution reactions, enhancing its utility in nucleophilic alkylation compared to non-chlorinated analogs .
Steric and Electronic Trade-offs : Compounds with fluorine (e.g., 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene) exhibit slower reaction rates in SN2 mechanisms due to steric hindrance but improved metabolic stability in pharmaceuticals .
Detection Sensitivity : Bromobutyl derivatives like 1-(4-bromobutyl)-4-methylpyridin-1-ium demonstrate superior lower limits of quantification (LLOQ = 5 pM) in analytical chemistry, attributed to efficient alkylation of thiol groups .
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